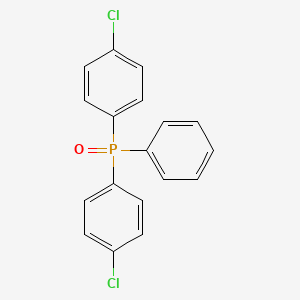
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 2-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 3-(2-aminophenyl)-2-phenylprop-2-enoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenylprop-2-enoic acids.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is used as a starting material for the synthesis of various organic compounds
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitroaromatic substances.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
作用機序
The mechanism of action of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid: An isomer with a different configuration around the double bond.
3-(2-nitrophenyl)-2-phenylpropanoic acid: A similar compound with a saturated carbon chain.
2-nitrobenzaldehyde: A precursor used in the synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both nitro and phenyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
5345-40-4 |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16(19)20/h1-10H,(H,17,18)/b13-10+ |
InChIキー |
YLWQPIVSPODKCB-RAXLEYEMSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| 5345-40-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















